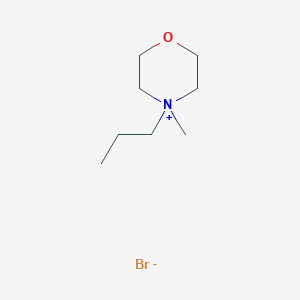
4-Methyl-4-propylmorpholin-4-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-4-propylmorpholin-4-ium bromide is a chemical compound that belongs to the class of quaternary ammonium salts It is characterized by the presence of a morpholine ring substituted with methyl and propyl groups, and a bromide anion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-propylmorpholin-4-ium bromide typically involves the quaternization of 4-methylmorpholine with a suitable alkylating agent, such as propyl bromide. The reaction is usually carried out in an organic solvent, such as acetonitrile or dichloromethane, under reflux conditions. The reaction can be represented as follows:
4-Methylmorpholine+Propyl bromide→4-Methyl-4-propylmorpholin-4-ium bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
4-Methyl-4-propylmorpholin-4-ium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide anion can be replaced by other nucleophiles, such as hydroxide or chloride ions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Complexation: It can form complexes with metal ions, which may alter its chemical properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or sodium chloride in aqueous or organic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 4-Methyl-4-propylmorpholin-4-ium hydroxide or chloride.
Oxidation: Potential formation of oxidized derivatives, depending on the specific conditions.
Reduction: Reduced forms of the compound, which may vary based on the reducing agent used.
科学的研究の応用
4-Methyl-4-propylmorpholin-4-ium bromide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Investigated for its potential as a biological probe or as a component in drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
作用機序
The mechanism of action of 4-Methyl-4-propylmorpholin-4-ium bromide involves its interaction with molecular targets, such as enzymes or receptors. The quaternary ammonium group can interact with negatively charged sites on proteins or cell membranes, potentially altering their function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
類似化合物との比較
Similar Compounds
4-Methylmorpholine: Lacks the propyl group and has different chemical properties.
4-Propylmorpholine: Lacks the methyl group and exhibits distinct reactivity.
N-Methylmorpholine N-oxide: An oxidized derivative with different applications.
Uniqueness
4-Methyl-4-propylmorpholin-4-ium bromide is unique due to the presence of both methyl and propyl groups on the morpholine ring, which can influence its solubility, reactivity, and interaction with other molecules. This dual substitution pattern distinguishes it from other morpholine derivatives and contributes to its specific applications in various fields.
特性
CAS番号 |
88126-74-3 |
|---|---|
分子式 |
C8H18NO.Br C8H18BrNO |
分子量 |
224.14 g/mol |
IUPAC名 |
4-methyl-4-propylmorpholin-4-ium;bromide |
InChI |
InChI=1S/C8H18NO.BrH/c1-3-4-9(2)5-7-10-8-6-9;/h3-8H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
NETPXMVDGPUYQW-UHFFFAOYSA-M |
正規SMILES |
CCC[N+]1(CCOCC1)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[(Propan-2-yl)oxy]phenoxy}benzene-1,4-dicarboxylic acid](/img/structure/B14136406.png)

![4-hydrazinyl-5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14136432.png)
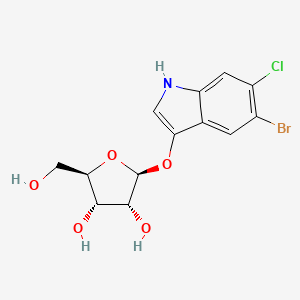
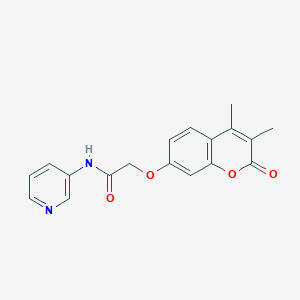
![Triethyl[(6-methoxybicyclo[4.1.0]hept-3-en-1-yl)oxy]silane](/img/structure/B14136445.png)
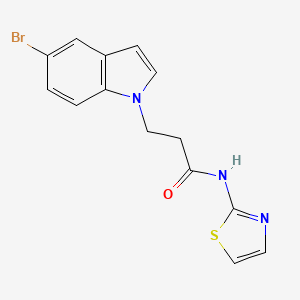
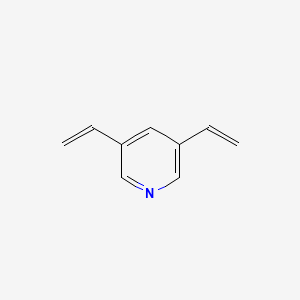


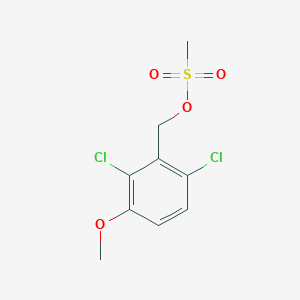
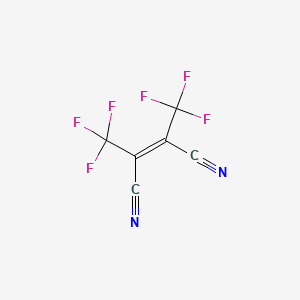
![Methyl {[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B14136498.png)
![1-[3,4-Bis[(4-nitrophenyl)methoxy]phenyl]ethanone](/img/structure/B14136499.png)
